Cas no 60156-13-0 (1-(Benzenesulfonyl)-3-bromopropan-2-one)

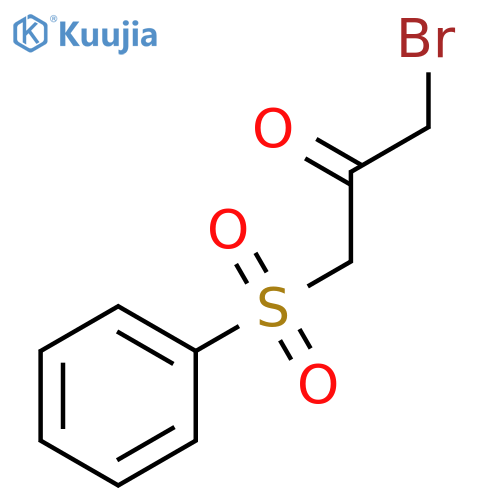

60156-13-0 structure

商品名:1-(Benzenesulfonyl)-3-bromopropan-2-one

1-(Benzenesulfonyl)-3-bromopropan-2-one 化学的及び物理的性質

名前と識別子

-

- 2-Propanone, 1-bromo-3-(phenylsulfonyl)-

- 1-bromo-3-(phenylsulfonyl)propan-2-one

- 1-(Benzenesulfonyl)-3-bromopropan-2-one

- 1-Bromo-3-phenylsulfonyl-propan-2-one

- JSMDGFFNIVDURQ-UHFFFAOYSA-N

- 1-bromo-3-phenylsulfonylpropan-2-one

- SCHEMBL10828259

- KCA15613

- AKOS000275767

- EN300-80150

- 60156-13-0

-

- インチ: InChI=1S/C9H9BrO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2

- InChIKey: JSMDGFFNIVDURQ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 275.94558Da

- どういたいしつりょう: 275.94558Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 59.6Ų

1-(Benzenesulfonyl)-3-bromopropan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B537930-50mg |

1-(Benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-80150-5.0g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 5.0g |

$1695.0 | 2023-02-12 | |

| Enamine | EN300-80150-0.5g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 0.5g |

$457.0 | 2023-02-12 | |

| Enamine | EN300-80150-0.1g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 0.1g |

$176.0 | 2023-02-12 | |

| Enamine | EN300-80150-2.5g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 2.5g |

$1147.0 | 2023-02-12 | |

| Aaron | AR01AJYT-250mg |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 250mg |

$372.00 | 2025-02-09 | |

| A2B Chem LLC | AV70953-2.5g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 2.5g |

$1243.00 | 2024-04-19 | |

| A2B Chem LLC | AV70953-10g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 10g |

$2684.00 | 2024-04-19 | |

| 1PlusChem | 1P01AJQH-10g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 10g |

$3172.00 | 2024-04-22 | |

| Aaron | AR01AJYT-1g |

1-(benzenesulfonyl)-3-bromopropan-2-one |

60156-13-0 | 95% | 1g |

$828.00 | 2025-02-09 |

1-(Benzenesulfonyl)-3-bromopropan-2-one 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

60156-13-0 (1-(Benzenesulfonyl)-3-bromopropan-2-one) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量